molecular formula C20H26F3N5O2 B2738802 1'-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine CAS No. 2034235-52-2

1'-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine

Cat. No.: B2738802
CAS No.: 2034235-52-2
M. Wt: 425.456
InChI Key: OOMJEPICJPGSAI-UHFFFAOYSA-N
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Description

3-Methyl-5-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4’-bipiperidin]-1’-yl)methyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a bipiperidine structure through an oxadiazole moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4’-bipiperidin]-1’-yl)methyl)-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This typically includes the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4’-bipiperidin]-1’-yl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of hydrogenated derivatives.

Mechanism of Action

The mechanism of action of 3-Methyl-5-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4’-bipiperidin]-1’-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group and oxadiazole ring play crucial roles in its biological activity. The exact molecular targets and pathways may vary depending on the specific application, but common targets include enzymes and receptors involved in key biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Methyl-5-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4’-bipiperidin]-1’-yl)methyl)-1,2,4-oxadiazole lies in its specific combination of structural features, including the trifluoromethyl group, pyridine ring, bipiperidine structure, and oxadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-methyl-5-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F3N5O2/c1-14-25-19(30-26-14)13-27-8-4-16(5-9-27)28-10-6-17(7-11-28)29-18-3-2-15(12-24-18)20(21,22)23/h2-3,12,16-17H,4-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMJEPICJPGSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCC(CC2)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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